
1,1-Di-p-tolyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the 1,1-diaryl series, characterized by two aryl groups attached to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-p-tolyldodecane typically involves the reaction of p-tolylmagnesium bromide with dodecanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{C}7\text{H}7\text{MgBr} + \text{C}{12}\text{H}{24}\text{O} \rightarrow \text{C}{26}\text{H}{38} + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di-p-tolyldodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic rings.
Applications De Recherche Scientifique
1,1-Di-p-tolyldodecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Di-p-tolyldodecane involves its interaction with molecular targets through its aryl groups. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylethane: Similar structure but with ethane as the central carbon chain.
1,1-Diphenylmethane: Similar structure with methane as the central carbon chain.
1,1-Di(4-methylphenyl)ethane: Similar structure with ethane and methyl groups.
Uniqueness
1,1-Di-p-tolyldodecane is unique due to its longer carbon chain (dodecane) and the presence of p-tolyl groups, which can influence its physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
55268-62-7 |
|---|---|
Formule moléculaire |
C26H38 |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
1-methyl-4-[1-(4-methylphenyl)dodecyl]benzene |
InChI |
InChI=1S/C26H38/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h14-21,26H,4-13H2,1-3H3 |
Clé InChI |
DLFGXQMVWJJEOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



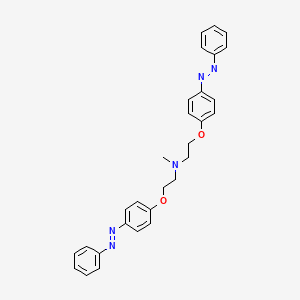
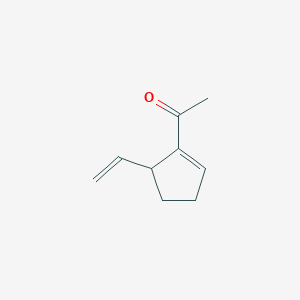
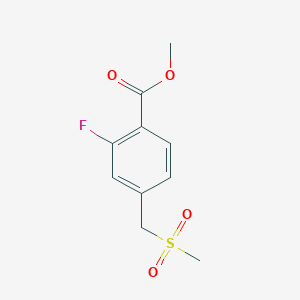
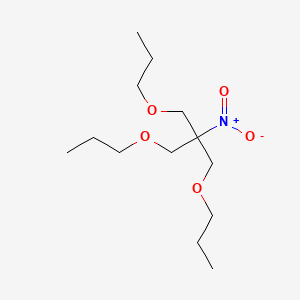
![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
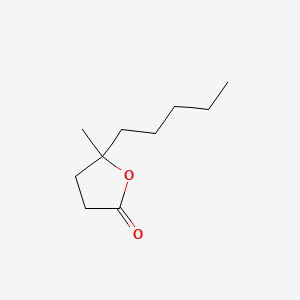

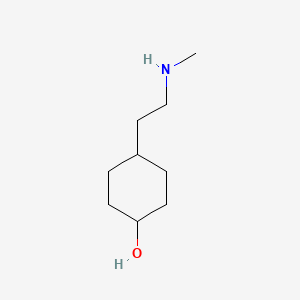
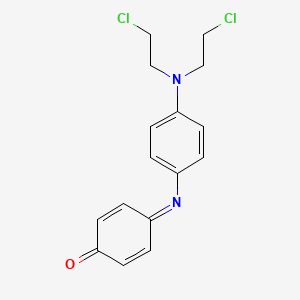

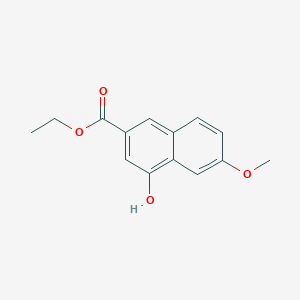
![5-(5-{3-Fluorophenyl}-[1,3,4]oxadiazole-2-yl)-pyrimidine](/img/structure/B13941848.png)

